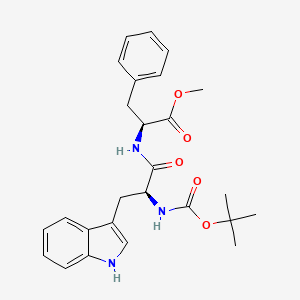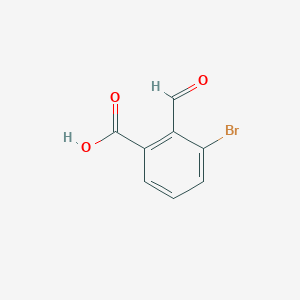![molecular formula C15H19N5O7 B7889912 [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)
[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate” is known as ammonium hydroxide. It is a solution of ammonia in water and is commonly referred to as ammonia water or aqueous ammonia. Ammonium hydroxide is a colorless liquid with a pungent odor and is widely used in various industrial and laboratory applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium hydroxide is typically prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented by the following equation: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) \rightarrow \text{NH}_4\text{OH} (aq) ]
Industrial Production Methods: In industrial settings, ammonium hydroxide is produced by bubbling ammonia gas through water in large absorption towers. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced and the temperature of the water. The resulting solution is then stored in sealed containers to prevent the escape of ammonia gas .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium hydroxide undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts and water. [ \text{NH}_4\text{OH} + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{H}_2\text{O} ]
Precipitation: Reacts with metal ions to form insoluble hydroxides. [ \text{NH}_4\text{OH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{(NH}_4\text{)}_2\text{SO}_4 ]
Common Reagents and Conditions: Ammonium hydroxide is commonly used with acids (e.g., hydrochloric acid) and metal salts (e.g., copper sulfate) under ambient conditions. The reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed: The major products formed from reactions involving ammonium hydroxide include ammonium salts (e.g., ammonium chloride) and metal hydroxides (e.g., copper hydroxide) .
Applications De Recherche Scientifique
Ammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of biological samples and as a buffer solution in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent for medical equipment.
Mécanisme D'action
Ammonium hydroxide exerts its effects primarily through its basic nature. It can accept protons (H+) from acids, leading to the formation of water and ammonium ions (NH4+). This property makes it an effective neutralizing agent. Additionally, ammonium hydroxide can complex with metal ions, leading to the formation of metal hydroxides, which are often insoluble and precipitate out of solution .
Comparaison Avec Des Composés Similaires
Ammonium hydroxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is a solid at room temperature, while ammonium hydroxide is a solution.
Potassium hydroxide (KOH): Similar to sodium hydroxide, potassium hydroxide is also a strong base and solid at room temperature.
Calcium hydroxide (Ca(OH)2):
Ammonium hydroxide is unique due to its gaseous precursor (ammonia) and its use in aqueous form, making it versatile for various applications.
Propriétés
IUPAC Name |
[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)


![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)








![[(1R)-1-(4-methylphenyl)ethyl]azanium;chloride](/img/structure/B7889937.png)
